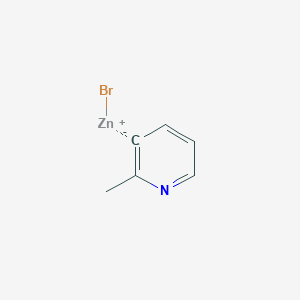
2-Methyl-3-pyridylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-pyridylZinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a useful tool in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-pyridylZinc bromide can be synthesized through the direct insertion of active zinc into 2-bromopyridine. This process involves the use of highly active zinc, often referred to as Rieke zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction typically takes place under mild conditions and results in the formation of the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure the safety and efficiency of the production process. The use of Rieke zinc is common in industrial production due to its high reactivity and ability to produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-pyridylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
The reactions involving this compound typically require the presence of a catalyst, such as palladium, and are carried out under mild conditions. Solvents like tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyridines and biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
2-Methyl-3-pyridylZinc bromide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules and study their interactions and functions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-pyridylZinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the bromine atom, making the pyridyl group more nucleophilic and reactive towards electrophiles. This reactivity allows it to participate in various substitution and coupling reactions, forming new carbon-carbon bonds and complex molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
- 2-PyridylZinc bromide
- 3-PyridylZinc bromide
- 2-Methyl-2-pyridylZinc bromide
Uniqueness
2-Methyl-3-pyridylZinc bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers unique advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C6H6BrNZn |
|---|---|
Peso molecular |
237.4 g/mol |
Nombre IUPAC |
bromozinc(1+);2-methyl-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SARUXDKPKZOJQS-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C=CC=N1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
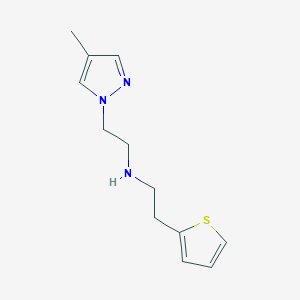



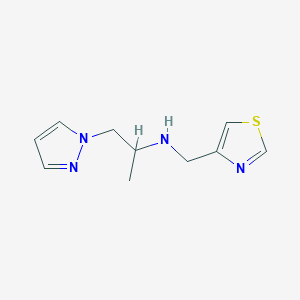
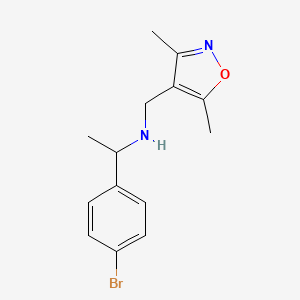
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
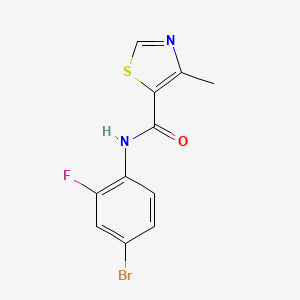
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
